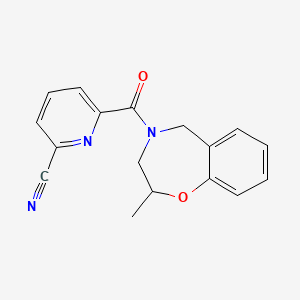
2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole is a derivative of the benzimidazole class, which is known for its biological activity and its potential use as DNA binding agents. Benzimidazole derivatives are of significant interest due to their diverse pharmacological properties and their role in medicinal chemistry.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be complex, involving multiple steps and components. For instance, a one-step synthesis of pyrido[1,2-a]benzimidazole derivatives has been reported using a novel multicomponent reaction involving pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile . This method suggests a possible pathway for the synthesis of related compounds, such as 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole, by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their interaction with biological targets. For example, the differential role of positional isomers of symmetric bis-2-(pyridyl)-1H-benzimidazoles in DNA binding has been studied, indicating that the position of the pyridyl group affects the binding affinity to DNA . This suggests that the molecular structure of 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole, particularly the position of the chloro-pyridinyl group, could play a significant role in its biological activity.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, which can be utilized to further modify their structure and properties. For instance, the reaction of dihalocarbenes with 2-(benzylideneamino)pyridines has been shown to result in cyclization to give 2-aryl-3-haloimidazo[1,2-a]pyridines . Such reactions could potentially be applied to the synthesis or functionalization of 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole to introduce additional substituents or to modify its existing functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents such as the chloro-pyridinyl and methylbenzyl groups can affect properties like solubility, melting point, and reactivity. While the specific properties of 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole are not detailed in the provided papers, the general behavior of benzimidazole derivatives can be inferred from related compounds. For example, the synthesis of pyrimido[1,2-a]benzimidazoles has been explored, which could provide insights into the reactivity and stability of similar structures .
Scientific Research Applications
1. Importance in Medicinal and Materials Chemistry
The compound is recognized for its significance in medicinal chemistry, particularly in solubility and DNA intercalation properties, as well as in materials chemistry due to its fluorescence characteristics. Notably, Rifaximin, an antibiotic, contains this heteroaromatic core, highlighting its importance in pharmaceuticals (Masters et al., 2011).
2. Synthetic Procedures and Applications
The synthesis of related structures like pyrido[1,2-a]benzimidazoles through direct copper-catalyzed amination is detailed, emphasizing the relevance of these procedures in the generation of compounds with potential applications in various fields including medicinal chemistry (Masters et al., 2011).
3. Utility in Constructing Novel Heterocyclic Systems
The compound plays a crucial role in the construction of novel heterocyclic systems. For example, the usage of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal for creating a variety of heterocyclic systems linked to furo[3,2-g]chromene (khellin) moiety demonstrates the compound's versatility and utility in synthesizing compounds with potential antimicrobial and anticancer activities (Ibrahim et al., 2022).
4. Involvement in DNA Binding Studies and Computational Analysis
The compound, along with its isomers, has been studied for DNA binding properties. The analysis and synthesis of bis-2-(n-pyridyl)-1H-benzimidazoles and their interaction with double-stranded DNA, as well as computational structural analyses, shed light on the molecular recognition process of symmetric head-to-head bisbenzimidazoles toward duplex DNA (Chaudhuri et al., 2007).
Safety And Hazards
This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves predicting potential applications and areas of study for the compound based on its properties and effects.
Please consult with a professional chemist or a trusted source for accurate information.
properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(3-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3/c1-14-6-4-7-15(12-14)13-24-18-10-3-2-9-17(18)23-20(24)16-8-5-11-22-19(16)21/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCNHCHGCULTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

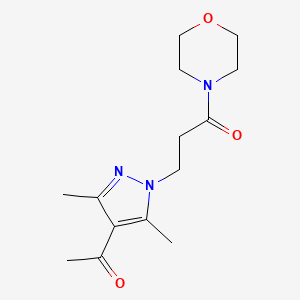
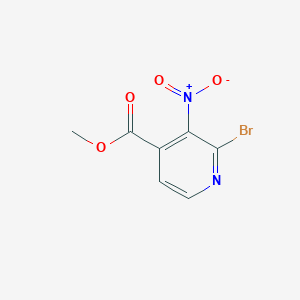
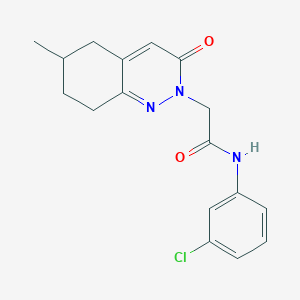
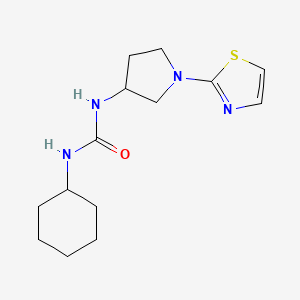

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2509681.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2509683.png)


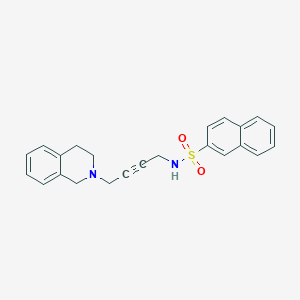
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2509690.png)
![N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2509691.png)
![(7-Methoxy-1-benzofuran-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2509692.png)
